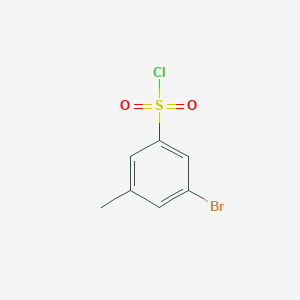

3-Bromo-5-methylbenzene-1-sulfonyl chloride

Vue d'ensemble

Description

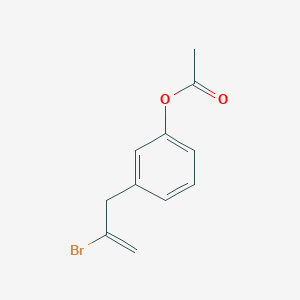

3-Bromo-5-methylbenzene-1-sulfonyl chloride is an aryl sulfonyl chloride derivative . It has a molecular weight of 269.55 . The IUPAC name for this compound is 3-bromo-5-methylbenzenesulfonyl chloride .

Molecular Structure Analysis

The InChI code for 3-Bromo-5-methylbenzene-1-sulfonyl chloride is 1S/C7H6BrClO2S/c1-5-2-6(8)4-7(3-5)12(9,10)11/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure.

Chemical Reactions Analysis

Aryl sulfonyl chlorides, like 3-Bromo-5-methylbenzene-1-sulfonyl chloride, are known to participate in electrophilic aromatic substitution reactions . The key step in these reactions is the attack of an electrophile at carbon to form a cationic intermediate .

Physical And Chemical Properties Analysis

3-Bromo-5-methylbenzene-1-sulfonyl chloride is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .

Applications De Recherche Scientifique

Organic Synthesis

3-Bromo-5-methylbenzene-1-sulfonyl chloride: is a versatile reagent in organic synthesis. It is often used as an electrophilic aromatic substitution reagent due to its ability to introduce sulfonyl and bromo groups onto aromatic rings. This compound can facilitate the synthesis of complex molecules by acting as an intermediate in multi-step synthesis processes .

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for the synthesis of various pharmaceuticals. Its sulfonyl chloride group is reactive towards a range of nucleophiles, making it a valuable building block for constructing sulfonamide-based drugs, which are known for their diuretic, antiepileptic, and antibiotic properties .

Material Science

The bromo and sulfonyl functional groups of 3-Bromo-5-methylbenzene-1-sulfonyl chloride make it a candidate for modifying surface properties of materials. It can be used to introduce functional groups onto polymers or surfaces, which can alter their interaction with other substances, such as increasing hydrophobicity or reactivity .

Chemical Synthesis

This compound serves as a precursor in the synthesis of dyes, pigments, and other colorants. The presence of the bromo group allows for further functionalization, which is crucial in tuning the optical properties of the synthesized compounds for specific applications .

Analytical Chemistry

In analytical chemistry, 3-Bromo-5-methylbenzene-1-sulfonyl chloride can be used to derivatize compounds for analysis. For instance, it can react with alcohols or amines to form sulfonate esters or sulfonamides, which can then be detected using techniques like mass spectrometry or chromatography .

Catalysis

The sulfonyl chloride moiety can act as a catalyst or a catalyst precursor in various chemical reactions. It can enhance the rate of reactions such as esterifications or amidations by activating carboxylic acids or their derivatives .

Environmental Science

In environmental science research, this compound can be employed in the study of degradation pathways of organic pollutants. Its reactivity can mimic that of certain environmental contaminants, aiding in understanding their behavior and breakdown in natural settings .

Nanotechnology

3-Bromo-5-methylbenzene-1-sulfonyl chloride: can be used in the functionalization of nanoparticles. By attaching this compound to the surface of nanoparticles, researchers can modify their properties, such as solubility, stability, and reactivity, which is essential for applications in drug delivery and diagnostics .

Mécanisme D'action

Mode of Action

3-Bromo-5-methylbenzene-1-sulfonyl chloride is likely to undergo nucleophilic substitution reactions . In these reactions, a nucleophile (a molecule that donates an electron pair) reacts with the sulfonyl chloride group, replacing the chloride atom. The exact mode of action would depend on the specific nucleophile involved in the reaction .

Pharmacokinetics

Its lipophilicity and water solubility suggest that it could be absorbed and distributed in the body

Result of Action

The molecular and cellular effects of 3-Bromo-5-methylbenzene-1-sulfonyl chloride would depend on its specific targets and the nature of its interactions with these targets . Given its potential to react with various nucleophiles, it could have diverse effects at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of 3-Bromo-5-methylbenzene-1-sulfonyl chloride can be influenced by various environmental factors . For instance, its reactivity might be affected by the pH and temperature of its environment. Additionally, the presence of other reactive species could influence its mode of action and overall efficacy.

Safety and Hazards

Orientations Futures

While specific future directions for 3-Bromo-5-methylbenzene-1-sulfonyl chloride are not mentioned in the search results, aryl sulfonyl chloride derivatives are known to participate in the synthesis of various compounds . This suggests potential applications in the development of new synthetic methodologies and the production of novel compounds.

Propriétés

IUPAC Name |

3-bromo-5-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO2S/c1-5-2-6(8)4-7(3-5)12(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYSYHSTNHHVJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646223 | |

| Record name | 3-Bromo-5-methylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885520-33-2 | |

| Record name | 3-Bromo-5-methylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-methylbenzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Allyl-4-[1-(tert-butyldimethylsilanyloxymethyl)-3-methylbutyl]phenol](/img/structure/B1291759.png)

![tert-Butyl trans-4-[2-(9H-fluoren-9-ylmethoxy-carbonylamino)ethyl]cyclohexylcarbamate](/img/structure/B1291762.png)

![(2S,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid](/img/structure/B1291765.png)